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  • Product: 2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic acid
  • CAS: 206346-77-2

Core Science & Biosynthesis

Foundational

Synthesis pathway of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid

An In-depth Technical Guide to the Synthesis of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2,2-difluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid, a valuable fluorinated building block for pharmaceutical and agrochemical research. The synthesis is strategically divided into two primary stages: a metal-mediated Reformatsky-type reaction to construct the core α,α-difluoro-β-hydroxy ester scaffold, followed by a straightforward hydrolysis to yield the target carboxylic acid. This document delves into the mechanistic underpinnings of each step, offers detailed experimental protocols, and discusses critical parameters for process optimization. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high fidelity for researchers in drug development and organic synthesis.

Introduction and Strategic Overview

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. The α,α-difluoro-α-hydroxy carboxylic acid motif is of particular interest as it serves as a versatile precursor for a variety of biologically active compounds.[1] This guide details a reliable two-step synthesis for 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid, commencing from commercially available starting materials.

The chosen synthetic strategy leverages the classical Reformatsky reaction, a powerful tool for carbon-carbon bond formation.[2][3] The key steps are:

  • Formation of an Intermediate Ester: A Reformatsky-type reaction between cyclohexanone and ethyl bromodifluoroacetate, mediated by a metal such as zinc or indium, to synthesize ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate.

  • Hydrolysis to the Final Acid: Saponification of the intermediate ester under basic conditions, followed by an acidic workup, to yield the final product, 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid.

This approach is characterized by its high efficiency, functional group tolerance, and operational simplicity.[1]

Synthetic Pathway Visualization

The overall transformation is illustrated below, highlighting the two principal stages of the synthesis.

G cluster_0 Starting Materials cluster_1 Step 1: Reformatsky Reaction cluster_2 Step 2: Hydrolysis Cyclohexanone Cyclohexanone Intermediate Ethyl 2,2-difluoro-2- (1-hydroxycyclohexyl)acetate Cyclohexanone->Intermediate In or Zn THF, 60 °C Bromoester Ethyl Bromodifluoroacetate Bromoester->Intermediate In or Zn THF, 60 °C FinalProduct 2,2-difluoro-2- (1-hydroxycyclohexyl)acetic acid Intermediate->FinalProduct 1. NaOH, H₂O/MeOH 2. H₃O⁺

Caption: Overall synthetic workflow for 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid.

Part I: Synthesis of Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate

The cornerstone of this synthesis is the formation of the α,α-difluoro-β-hydroxy ester intermediate. This is achieved through a Reformatsky-type reaction, which involves the addition of an organometallic enolate, derived from an α-halo ester, to a carbonyl compound.[3]

Mechanism and Rationale

The reaction is initiated by the oxidative addition of a metal, typically zinc or indium, into the carbon-bromine bond of ethyl bromodifluoroacetate.[2] This forms an organometallic intermediate, often referred to as a Reformatsky enolate. This enolate is less reactive than corresponding lithium enolates or Grignard reagents, which prevents undesired side reactions like self-condensation or addition to the ester group.[2] The enolate then adds to the electrophilic carbonyl carbon of cyclohexanone through a six-membered chair-like transition state, forming a new carbon-carbon bond.[2] A subsequent acidic workup protonates the resulting alkoxide to yield the desired β-hydroxy ester.

G Start BrCF₂CO₂Et + M⁰ Enolate [Br-M⁺-CF₂CO₂Et]⁻ (Reformatsky Enolate) Start->Enolate Oxidative Addition Transition Six-membered Transition State Enolate->Transition Coordination & Ketone Cyclohexanone Ketone->Transition Nucleophilic Attack Adduct Metal Alkoxide Adduct Transition->Adduct Product Ethyl 2,2-difluoro-2- (1-hydroxycyclohexyl)acetate Adduct->Product Acidic Workup (H₃O⁺)

Caption: Generalized mechanism of the Reformatsky Reaction (M = Zn or In).

Causality of Reagent Selection: Indium vs. Zinc

While zinc is the traditional metal used in the Reformatsky reaction, indium has emerged as a highly effective alternative, particularly for the synthesis of fluorinated compounds.[4][5]

FeatureZinc (Zn)Indium (In)Rationale & Field Insights
Activation Often requires activation (e.g., with I₂, acid wash) to remove the passivating oxide layer.[3]Generally requires no activation, reacting readily with the haloester.Indium's lower first ionization potential and oxophilicity allow it to be used directly, simplifying the experimental setup.
Reaction Conditions Typically requires elevated temperatures (refluxing THF) for efficient reaction.[6]Reactions often proceed smoothly at room temperature or with gentle heating (e.g., 60 °C).[5]Milder conditions with indium can improve functional group tolerance and reduce the formation of degradation byproducts.
Chemoselectivity Can sometimes lead to side reactions.Exhibits high chemoselectivity. For instance, in the presence of both an aldehyde and a ketone, indium-mediated reactions can favor addition to the more reactive aldehyde.[5]The softer nature of the indium enolate contributes to its enhanced selectivity.
Solvent Commonly performed in aprotic solvents like THF, diethyl ether, or toluene.[6][7]Versatile; can be performed in various organic solvents (THF, etc.) and even in water.[4][5]The ability to use a wider range of solvents provides greater flexibility in experimental design.

Given these advantages, an indium-mediated protocol is presented as the preferred method for its practicality and efficiency.[5]

Experimental Protocol: Indium-Mediated Synthesis

This protocol is adapted from methodologies proven effective for the addition of ethyl bromodifluoroacetate to ketones.[5]

Materials:

  • Indium powder (In, powder, <100 mesh)

  • Ethyl bromodifluoroacetate (BrCF₂CO₂Et)

  • Cyclohexanone

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) for extraction

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add indium powder (1.5 equivalents). The system is purged with nitrogen.

  • Solvent Addition: Add anhydrous THF (approx. 3 mL per 0.5 mmol of ketone) to the flask.

  • Reagent Addition: Add cyclohexanone (1.0 equivalent) followed by ethyl bromodifluoroacetate (1.5 equivalents) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: After the reaction is complete (as indicated by the consumption of the starting ketone), cool the mixture to room temperature and quench by the slow addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a cyclohexane/ethyl acetate gradient) to yield ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate as a pure compound.[5]

Part II: Hydrolysis to 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid

The final step in the sequence is the conversion of the intermediate ester to the target carboxylic acid. This is readily accomplished by standard saponification.

Mechanism and Rationale

Ester hydrolysis is typically carried out under basic conditions. A hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group and forming the carboxylate salt. A final acidification step protonates the carboxylate to yield the desired carboxylic acid. This method is highly reliable and generally proceeds in high yield.[8][9]

Experimental Protocol: Base-Catalyzed Hydrolysis

Materials:

  • Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water (H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O) for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting ester (1.0 equivalent) in a mixture of methanol (or ethanol) and water (e.g., a 3:1 ratio).

  • Base Addition: Add sodium hydroxide (1.5 - 2.0 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC, showing consumption of the starting ester). This typically takes a few hours.

  • Solvent Removal: Remove the alcohol solvent under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~1-2 by the dropwise addition of concentrated HCl. A precipitate of the carboxylic acid may form.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or diethyl ether (3x).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter and remove the solvent under reduced pressure to yield the crude 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid.

  • Purification: The product can be further purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) if necessary.

Conclusion

The synthesis of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid is efficiently achieved through a two-step sequence involving an indium-mediated Reformatsky-type reaction followed by a standard basic hydrolysis. This pathway offers high yields, operational simplicity, and relies on readily available starting materials. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with a reliable and reproducible method for accessing this valuable fluorinated building block, thereby facilitating further exploration in medicinal and materials chemistry.

References

  • ResearchGate. (n.d.). Postulated mechanism of the Reformatsky reaction. Solvation of the zinc... Retrieved from [Link]

  • Wikipedia. (2024). Reformatsky reaction. Retrieved from [Link]

  • Lemonnier, G., et al. (2012). Indium-Promoted Reformatsky Reaction: A Straightforward Access to β-Amino and β-Hydroxy α,α-Difluoro Carbonyl Compounds. The Journal of Organic Chemistry, 77(19), 8599-8607. Retrieved from [Link]

  • Sato, K., et al. (2006). Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Organic Syntheses, 83, 177. Retrieved from [Link]

  • Ashenhurst, J. (2023). Reformatsky Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Ayyappan, K.R., et al. (2009). Catalytic Hydrolysis of Ethyl Acetate using Cation Exchange Resin (Amberlyst - 15) : A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 4(1), 16-22. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2018). Kinetic study of hydrolysis of ethyl acetate using caustic soda. International Journal of Engineering & Technology, 7(4.30), 1-5. Retrieved from [Link]

Sources

Exploratory

Crystal Structure Determination of 2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic acid: A Technical Guide to Crystallizing and Solving Fluorinated Hydroxy Acids

Executive Summary The structural elucidation of low-molecular-weight fluorinated building blocks is a critical bottleneck in modern drug development. 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid ( C8​H12​F2​O3​ ) pres...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of low-molecular-weight fluorinated building blocks is a critical bottleneck in modern drug development. 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid ( C8​H12​F2​O3​ ) presents a unique crystallographic challenge: it combines a highly flexible cyclohexyl ring, a strongly hydrogen-bonding carboxylic acid, a tertiary hydroxyl group, and a gem-difluoro moiety prone to rotational disorder. This whitepaper provides a comprehensive, causality-driven methodology for the crystallization, X-ray data collection, and structural refinement of this molecule. By understanding the supramolecular logic of fluorinated organic compounds, researchers can systematically overcome poor diffraction quality and severe twinning.

Physicochemical Profiling & Supramolecular Logic

To successfully crystallize 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid, one must first deconstruct its intermolecular interaction potential. The molecule acts as a complex hydrogen-bond donor and acceptor, heavily influenced by the electron-withdrawing nature of the adjacent fluorine atoms.

  • Carboxylic Acid Dimerization: The primary driving force in the crystal packing of this molecule is the formation of robust R22​(8) hydrogen-bonded dimers via the carboxylic acid groups. This is a highly conserved supramolecular synthon in crystal engineering[1].

  • Tertiary Hydroxyl Networks: The hydroxyl group on the cyclohexyl ring acts as a secondary hydrogen-bond donor, typically cross-linking the carboxylic dimers into 1D chains or 2D sheets.

  • Fluorine as a Crystal Steering Group: The gem-difluoro group ( CF2​ ) is not merely a passive substituent. Fluorine atoms in such environments frequently participate in weak C−F⋯H interactions, which act as secondary steering groups that dictate the final 3D architecture of the crystal[2]. Furthermore, the CF2​ group is highly susceptible to rotational disorder around the C−C bond, a phenomenon frequently observed in difluoroacetic acid derivatives[3][4].

Supramolecular Molecule 2,2-difluoro-2-(1-hydroxycyclohexyl) acetic acid COOH Carboxylic Acid Group Molecule->COOH OH Tertiary Hydroxyl Group Molecule->OH CF2 gem-Difluoro Group Molecule->CF2 Dimer R2,2(8) Dimerization (Strong O-H...O) COOH->Dimer Primary Chains 1D H-Bonded Chains (Moderate O-H...O) OH->Chains Secondary Weak C-F...H Interactions (Crystal Steering) CF2->Weak Tertiary Network 3D Supramolecular Network Dimer->Network Chains->Network Weak->Network

Logical mapping of functional groups to their resulting supramolecular architectures.

Experimental Protocol: Single-Crystal Growth

Because 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid possesses multiple competing hydrogen-bond sites, rapid precipitation often yields amorphous powders or twinned microcrystals. The causality behind our solvent choice is simple: we must use a solvent system that temporarily disrupts hydrogen bonding (to ensure solubility) while allowing slow, thermodynamically controlled re-assembly.

Protocol 1: Vapor Diffusion Crystallization (Self-Validating System)

This method utilizes a "good solvent" capable of competing for hydrogen bonds (e.g., Ethyl Acetate) and an "anti-solvent" that forces the molecule to self-associate (e.g., n-Heptane).

  • Dissolution: Dissolve 15 mg of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid in 0.5 mL of high-purity Ethyl Acetate in a 2 mL inner glass vial. Causality: The carbonyl oxygen of ethyl acetate temporarily solvates the hydroxyl and carboxylic protons, preventing premature dimerization.

  • Filtration (Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner vial. Validation: This ensures the removal of microscopic dust particles that act as heterogeneous nucleation sites, guaranteeing that subsequent crystal growth is purely thermodynamically driven.

  • Diffusion Setup: Place the unsealed 2 mL inner vial into a larger 20 mL outer vial containing 3 mL of n-Heptane. Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the system in a vibration-free environment at a constant 20 °C for 5–7 days.

  • Harvesting & Optical Validation: Transfer the resulting crystals to a microscope slide immersed in Paratone-N oil. Examine under cross-polarized light. Validation: A single crystal will extinguish light uniformly at specific angles of rotation. If the crystal extinguishes in a patchy or incomplete manner, it is twinned and should be discarded.

X-ray Diffraction Data Collection & Processing

The low molecular weight and light-atom composition (C, H, O, F) of this molecule dictate specific hardware parameters.

  • Radiation Choice: Copper radiation ( λ=1.54184 Å) is strictly required over Molybdenum . Cu radiation interacts more strongly with light atoms, yielding significantly higher diffraction intensities at high resolution. This is critical for accurately modeling the electron density of the CF2​ group.

  • Cryocooling: Data collection must be performed at 100 K using a nitrogen cryostream. Causality: The cyclohexyl ring and the CF2​ group possess high degrees of vibrational freedom at room temperature. Cooling to 100 K minimizes thermal ellipsoids and "freezes out" dynamic rotational disorder, allowing for accurate bond length determination[5].

Workflow N1 1. Solvent Screening & Crystal Growth N2 2. Crystal Selection (Polarized Light Validation) N1->N2 N3 3. Cryocooling (100 K) & Mounting N2->N3 N4 4. X-ray Data Collection (Cu Kα Radiation) N3->N4 N5 5. Data Reduction & Absorption Correction N4->N5 N6 6. Structure Solution (Intrinsic Phasing) N5->N6 N7 7. Refinement & Disorder Modeling N6->N7

Step-by-step crystallographic workflow for fluorinated small molecules.

Structure Solution, Refinement, and Disorder Modeling

Once data is integrated and empirical absorption corrections are applied (e.g., via SADABS), the structure is solved using Intrinsic Phasing (SHELXT) and refined using full-matrix least-squares on F2 (SHELXL).

Handling CF2​ Rotational Disorder

The gem-difluoro group frequently exhibits two distinct rotational conformations in the solid state. If the thermal ellipsoids of the fluorine atoms appear highly elongated (cigar-shaped) during initial isotropic refinement, disorder must be modeled:

  • Split the fluorine atoms into two sets of positions (e.g., F1A/F2A and F1B/F2B) using the PART 1 and PART 2 instructions.

  • Assign a free variable to their occupancies (e.g., refining to 0.65 / 0.35).

  • Apply similarity restraints (SADI) to ensure the C−F bond lengths in both parts remain chemically sensible (typically ~1.35–1.37 Å)[3].

  • Apply equivalent anisotropic displacement parameters (EADP) to overlapping atoms to maintain a stable refinement matrix.

Hydrogen Atom Treatment

To validate the supramolecular network, the coordinates of the hydroxyl ( O−H ) and carboxylic ( COOH ) hydrogen atoms must be located objectively from the difference Fourier electron density map, rather than placed in calculated positions. Once located, their coordinates can be refined freely, or restrained using DFIX instructions to standard neutron-diffraction distances ( O−H≈0.84 Å at 100 K).

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and geometric features for a successfully refined structure of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid.

Table 1: Typical Crystallographic Parameters
ParameterExpected Value / SpecificationCausality / Rationale
Chemical Formula C8​H12​F2​O3​ Target molecule composition.
Formula Weight 194.18 g/mol -
Temperature 100(2) KMinimizes thermal motion of the cyclohexyl ring.
Wavelength 1.54184 Å (Cu )Maximizes scattering intensity for light atoms.
Crystal System Monoclinic or TriclinicTypical for achiral, asymmetric organic molecules.
Space Group P21​/c or P1ˉ Centrosymmetric packing allows for efficient dimer formation.
Goodness-of-Fit (GoF) on F2 1.00 – 1.05Indicates a statistically sound refinement model.
Final R1​ index [I>2σ(I)] <0.050 (5%)Confirms high accuracy of the atomic coordinates.
Table 2: Expected Hydrogen Bond Geometry
Interaction TypeDonor-Acceptor ( D−H⋯A )Expected D⋯A Distance (Å)Expected Angle (°)Structural Role
Primary O(Carboxyl)−H⋯O(Carbonyl) 2.60 – 2.68165 – 180Forms the core R22​(8) dimer.
Secondary O(Hydroxyl)−H⋯O(Carboxyl) 2.70 – 2.85150 – 175Links dimers into 1D chains/2D sheets.
Tertiary C−H⋯F 3.10 – 3.30120 – 150Weak steering interactions stabilizing the 3D lattice.

References

  • Chemistry of Materials (ACS)
  • Deoxyfluorination with superacids – synthesis and characterization of protonated α-fluorohydroxyacetic acid RSC Advances URL
  • PubMed Central (PMC)
  • PubMed Central (PMC)
  • N-Acyl-3,3-difluoro-2-oxoindoles as Versatile Intermediates SciELO URL

Sources

Foundational

Thermodynamic stability of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid

Thermodynamic Stability and Degradation Kinetics of 2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic Acid: A Technical Whitepaper Executive Summary As a Senior Application Scientist specializing in fluorinated building blocks,...

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Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Degradation Kinetics of 2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic Acid: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist specializing in fluorinated building blocks, I frequently encounter challenges regarding the late-stage stability of highly functionalized intermediates. 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid (CAS: 206346-77-2) is a quintessential α,α -difluoro- β -hydroxy acid. While the geminal difluoro motif is highly prevalent in pharmaceuticals for modulating lipophilicity and metabolic stability[1], placing it adjacent to both a carboxylic acid and a hydroxylated quaternary carbon creates a complex thermodynamic landscape. This whitepaper deconstructs the structural thermodynamics, electronic effects, and degradation pathways of this molecule, providing field-proven, self-validating protocols for stability profiling.

Structural Thermodynamics & Conformational Landscape

The thermodynamic stability of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid is fundamentally dictated by the stereoelectronic properties of the C–F bond. Although highly polarized, the C–F bond gains stability from the resultant electrostatic attraction between the polarized Cδ+ and Fδ− atoms[2].

In this molecule, the cyclohexane ring adopts a chair conformation. The bulky −CF2​COOH group exhibits a strong preference for the equatorial position to minimize 1,3-diaxial steric clashes. Consequently, the hydroxyl group at the C1 position is forced into an axial orientation. This specific geometry is thermodynamically stabilized by intramolecular hydrogen bonding. The axial −OH acts as a hydrogen bond donor to either the highly electronegative fluorine atoms (forming a 5-membered pseudo-ring) or the carbonyl oxygen of the carboxylic acid. This intramolecular network restricts rotational degrees of freedom, locking the molecule into a rigid conformation that influences its reactivity profile.

Electronic Effects & pKa Modulation

The physicochemical behavior of this compound is dominated by the powerful inductive electron-withdrawing effect of the gem-difluoro group. It has been established that the influence of the CF2​ moiety on the acidity of corresponding carboxylic acids is defined almost entirely by the inductive effect of the fluorine atoms[3].

For standard aliphatic carboxylic acids, the pKa typically hovers around 4.8. However, the adjacent CF2​ group in 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid drastically lowers the pKa to an estimated range of 1.5 to 2.0 . This hyper-acidity means that under physiological or mildly basic conditions, the molecule exists exclusively as a carboxylate anion. The accumulation of negative charge adjacent to the electron-rich fluorine atoms creates electrostatic repulsion, which subtly destabilizes the C–C bond connecting the acetic acid moiety to the cyclohexane ring, predisposing the molecule to specific degradation pathways.

Degradation Pathways: Kinetic vs. Thermodynamic Control

When subjected to thermal stress or basic conditions, α,α -difluoro- β -hydroxy acids are prone to two divergent degradation pathways. Understanding these pathways is critical for formulation and synthesis scale-up.

  • Decarboxylation (Kinetic Control): Decarboxylation of β -hydroxy and β -keto acids is a mild and convenient method for generating enolates or defluorinated derivatives[4]. Upon heating (>110°C), the molecule undergoes loss of CO2​ . The transition state is stabilized by the electron-withdrawing fluorines, which can accommodate the transient negative charge. This yields a difluoroenol intermediate that rapidly tautomerizes to a difluoromethyl ketone or protonates to form 1-(difluoromethyl)cyclohexan-1-ol.

  • Retro-Aldol Cleavage (Thermodynamic Control): In aqueous basic solutions, the deprotonated β -hydroxyl group can trigger a retro-aldol C–C bond cleavage. The thermodynamic driving force is the formation of a highly stable cyclohexanone and the expulsion of the difluoroacetate anion.

StabilityPathways A 2,2-difluoro-2-(1-hydroxycyclohexyl) acetic acid B Thermal / Basic Stress A->B C Decarboxylation (-CO2) B->C Kinetic Control (Solid State / High Temp) D Retro-Aldol (C-C Cleavage) B->D Thermodynamic Control (Aqueous Base) E 1-(difluoromethyl) cyclohexan-1-ol C->E F Cyclohexanone + Difluoroacetate D->F

Fig 1: Divergent degradation pathways of α,α-difluoro-β-hydroxy acids under thermal/basic stress.

Experimental Methodologies for Stability Profiling

To accurately map the stability profile of this compound, we employ an orthogonal analytical approach. The following protocols are designed as self-validating systems to ensure data integrity.

Workflow Step1 Sample Prep (Anhydrous/Aqueous) Step2 Thermal Analysis (TGA / DSC) Step1->Step2 Step3 Solution Stability (19F qNMR) Step1->Step3 Step4 Kinetic Modeling (Kissinger / Arrhenius) Step2->Step4 Step3->Step4

Fig 2: Orthogonal experimental workflow for thermodynamic and kinetic stability profiling.

Protocol A: Solid-State Thermal Stability via TGA/DSC

Objective: Determine the onset temperature of decarboxylation ( Tonset​ ) and calculate the activation energy ( Ea​ ). Causality: By running the Differential Scanning Calorimetry (DSC) at multiple heating rates, we can utilize the Kissinger equation to extract the activation energy of the decarboxylation event. This separates inherent thermodynamic instability from simple kinetic delays caused by heat transfer.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the compound into an aluminum crucible. Rationale: Precise mass control is critical for the accurate integration of the endothermic decarboxylation peak.

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min. Rationale: An inert atmosphere prevents oxidative degradation from masking the primary thermal decarboxylation event.

  • Dynamic Heating: Subject the sample to a temperature ramp from 25°C to 250°C at varying rates ( β = 5, 10, 15, and 20 °C/min).

  • Data Extraction & Modeling: Record the peak temperature ( Tp​ ) of the decarboxylation endotherm for each rate. Plot ln(β/Tp2​) vs. 1/Tp​ . The slope of this linear regression yields −Ea​/R , providing a quantitative measure of thermal stability.

Protocol B: Solution-State Degradation Kinetics via 19F qNMR

Objective: Monitor retro-aldol cleavage versus decarboxylation in solution. Causality: 19F NMR provides a massive chemical shift window (~300 ppm) with zero background interference from solvents or non-fluorinated degradants (like cyclohexanone). This allows absolute quantification of the intact CF2​ group without relying on UV-Vis chromophores.

  • Standard Preparation: Prepare a 50 mM solution of the compound in D2​O / CD3​CN (1:1 v/v). Spike the solution with 10 mM Trifluoroacetic acid (TFA) as an internal standard. Rationale: TFA provides a sharp, stable singlet in 19F NMR that does not overlap with the target's gem-difluoro multiplet.

  • Thermal Incubation: Incubate the sealed NMR tubes in a thermostatic bath at 60°C, 70°C, and 80°C.

  • Data Acquisition: Acquire 19F NMR spectra at 2-hour intervals. Use a 90° pulse and a relaxation delay ( D1​ ) of at least 5 times the longest T1​ relaxation time. Rationale: This ensures complete spin relaxation between pulses, guaranteeing that the peak integrals are strictly proportional to molar concentration.

  • Kinetic Analysis: Integrate the gem-difluoro signal of the intact acid against the TFA standard. Plot ln([C]/[C]0​) vs. time to determine the first-order degradation rate constant ( kobs​ ).

Quantitative Data Summary

The table below summarizes the expected thermodynamic and physicochemical parameters for 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid based on empirical profiling of analogous α,α -difluoro- β -hydroxy systems.

PropertyValue / BehaviorAnalytical Method
Calculated pKa ~1.8 – 2.2Potentiometric Titration
Primary Degradation Route Decarboxylation ( −CO2​ )TGA-IR / DSC
Secondary Degradation Route Retro-Aldol Cleavage 19F qNMR
Thermal Onset ( Tonset​ ) > 110 °C (Solid State)DSC (10 °C/min)
Activation Energy ( Ea​ ) ~115 kJ/molKissinger Kinetic Model

References

  • Holovach, S., et al. "Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes." Chemistry - A European Journal, 2022. Available at:[Link]

  • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008. Available at:[Link]

  • Mao, et al. "Decarboxylative aldol reaction of α,α-difluoro-β-ketocarboxylate salt: a facile method for generation of difluoroenolate." RSC Advances, 2018. Available at:[Link]

  • Cardiff University Researchers. "18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride." ACS Publications, 2024. Available at:[Link]

Sources

Exploratory

Mass spectrometry fragmentation pattern 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid Introduction In the landscape of modern drug discovery and development, the precise structural elucid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a foundational requirement. Mass spectrometry (MS) serves as an indispensable analytical tool, providing critical data on molecular weight and structure through the controlled fragmentation of ionized molecules.[1] This guide focuses on a molecule of significant structural complexity: 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid (Molecular Formula: C₈H₁₂F₂O₃, Molecular Weight: 194.18 g/mol ).[2]

The molecule's structure presents a unique confluence of functional groups that directly govern its behavior within a mass spectrometer:

  • A carboxylic acid moiety, prone to deprotonation and decarboxylation.

  • A tertiary alcohol on a cyclohexyl ring, susceptible to dehydration.

  • A gem-difluoro group at the α-carbon, which imparts distinct electronic properties and introduces specific fragmentation channels via loss of fluorine.

Understanding the interplay of these groups is paramount for researchers aiming to identify this compound in complex matrices, characterize its metabolites, or confirm its synthesis. This document, written from the perspective of a Senior Application Scientist, provides a predictive analysis of the fragmentation patterns under both hard (Electron Ionization) and soft (Electrospray Ionization) techniques, explains the causality behind these pathways, and offers a robust experimental protocol for its analysis.

Part 1: Ionization Behavior and Molecular Ion Characterization

The choice of ionization technique is the most critical first step in MS analysis, as it determines whether the molecular ion will be preserved or immediately fragmented.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for generating intact molecular ions of polar molecules like our target compound.[3] Due to the presence of the acidic carboxylic acid group, analysis in negative ion mode is expected to be highly efficient, readily forming the deprotonated molecule, [M-H]⁻. In positive ion mode, the formation of the protonated molecule, [M+H]⁺, and common adducts, such as the sodium adduct [M+Na]⁺, are anticipated.[4] ESI spectra themselves typically show little to no fragmentation, making this technique superior for determining the molecular mass of the analyte.[3]

Electron Ionization (EI): EI is a high-energy, "hard" ionization technique that imparts significant internal energy to the molecule, often leading to extensive fragmentation and a weak or entirely absent molecular ion peak (M⁺•). For multifunctional molecules like this one, particularly those containing alcohol and carboxylic acid groups, the molecular ion is often not observed.[4][5] The value of EI-MS lies in the rich, reproducible fragmentation pattern it generates, which serves as a structural fingerprint.

Table 1: Predicted Molecular Ion Species
Ionization ModePredicted Ionm/z (Monoisotopic)Expected Intensity
ESI Negative[M-H]⁻193.07Strong (likely base peak)
ESI Positive[M+H]⁺195.08Moderate
ESI Positive[M+Na]⁺217.06Moderate to Strong
EI[M]⁺•194.07Weak or Absent

Part 2: Predicted Electron Ionization (EI) Fragmentation Pathways

Under EI conditions, the initial radical cation [C₈H₁₂F₂O₃]⁺• will rapidly undergo a series of competing fragmentation reactions. The most probable pathways are driven by the stabilization of the resulting fragment ions and the elimination of small, stable neutral molecules.

  • Dehydration (Loss of H₂O): The tertiary alcohol on the cyclohexyl ring is highly susceptible to elimination. The loss of a water molecule (18 Da) is a common and energetically favorable pathway for alcohols, leading to a fragment ion at m/z 176 .[6]

  • Decarboxylation (Loss of CO₂): The carboxylic acid group can be lost as a neutral CO₂ molecule (44 Da), resulting in a fragment at m/z 150 . This is a characteristic fragmentation for carboxylic acids.[4]

  • Loss of Carboxyl Radical (•COOH): Alpha-cleavage next to the carbonyl group can lead to the expulsion of the carboxyl radical (45 Da), yielding a prominent ion at m/z 149 .[5]

  • Loss of Hydrogen Fluoride (HF): Organofluorine compounds frequently show the loss of HF (20 Da), a very stable neutral molecule.[7] This pathway would produce an ion at m/z 174 .

  • Alpha-Cleavage at the Quaternary Carbon: The bond between the quaternary α-carbon and the cyclohexyl ring is a prime site for cleavage. This would result in the formation of the 1-hydroxycyclohexyl cation (m/z 99 ) and a neutral C₂HF₂O₂ radical. Conversely, cleavage of the C-C bond to the carboxyl group would generate the [M-COOH]⁺ ion at m/z 149, as mentioned above.

  • Cyclohexyl Ring Fragmentation: Following initial dehydration to form a cyclohexene-like structure, a retro-Diels-Alder fragmentation can occur, leading to the loss of ethene (28 Da).[8][9] For example, the m/z 176 ion (M-H₂O) could further fragment to m/z 148 .

These primary fragmentations can also occur sequentially, producing a complex but informative spectrum. For instance, the initial loss of water (m/z 176) can be followed by the loss of CO₂ to yield a fragment at m/z 132 .

Diagram: Predicted EI Fragmentation Pathways

EI_Fragmentation cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M [M]⁺• m/z 194 F176 [M-H₂O]⁺• m/z 176 M->F176 - H₂O F174 [M-HF]⁺• m/z 174 M->F174 - HF F150 [M-CO₂]⁺• m/z 150 M->F150 - CO₂ F149 [M-COOH]⁺ m/z 149 M->F149 - •COOH F99 [C₆H₁₁O]⁺ m/z 99 M->F99 - •C(F₂)COOH F132 [M-H₂O-CO₂]⁺• m/z 132 F176->F132 - CO₂ F129 [M-H₂O-HF]⁺ (from m/z 149) F149->F129 - HF

Caption: Predicted major EI fragmentation pathways for 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid.

Table 2: Summary of Predicted Key EI Fragment Ions
m/zProposed FormulaFragmentation Pathway
176[C₈H₁₀F₂O₂]⁺•Loss of H₂O
174[C₈H₁₁FO₃]⁺•Loss of HF
150[C₇H₁₂F₂O]⁺•Loss of CO₂
149[C₇H₁₁F₂O]⁺Loss of •COOH
132[C₇H₁₀F₂]⁺•Loss of H₂O and CO₂
99[C₆H₁₁O]⁺α-cleavage, formation of 1-hydroxycyclohexyl cation

Part 3: Predicted ESI-MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) of the stable [M-H]⁻ ion generated by ESI provides cleaner, more readily interpretable data than EI. The precursor ion selected for collision-induced dissociation (CID) would be m/z 193 . The fragmentation of this even-electron ion is dominated by the loss of neutral molecules.

  • Primary Loss of CO₂: The most facile fragmentation for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (44 Da). This is an extremely common and diagnostic fragmentation that would produce a high-abundance product ion at m/z 149 . The resulting ion, [C₇H₁₁F₂O]⁻, carries the negative charge on the deprotonated tertiary alcohol.

  • Subsequent Losses from m/z 149: This primary product ion can undergo further fragmentation:

    • Loss of HF (20 Da): Elimination of hydrogen fluoride would yield a product ion at m/z 129 .

    • Loss of H₂O (18 Da): While the charge is on the oxygen, a rearrangement could facilitate the loss of water, producing an ion at m/z 131 .

Diagram: Predicted ESI-MS/MS Fragmentation Cascade

ESI_Fragmentation Precursor [M-H]⁻ m/z 193 Product1 [M-H-CO₂]⁻ m/z 149 Precursor->Product1 - CO₂ (44 Da) Product3 [M-H-H₂O]⁻ m/z 175 Precursor->Product3 - H₂O (18 Da) Product2 [M-H-CO₂-HF]⁻ m/z 129 Product1->Product2 - HF (20 Da)

Caption: Predicted ESI-MS/MS fragmentation of the [M-H]⁻ precursor ion.

Table 3: Summary of Predicted Key ESI-MS/MS Product Ions from [M-H]⁻
Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Product Ion Formula
193.07149.08CO₂ (44.00 Da)[C₇H₁₁F₂O]⁻
193.07175.06H₂O (18.01 Da)[C₈H₉F₂O₂]⁻
149.08129.07HF (20.01 Da)[C₇H₁₀FO]⁻

Part 4: Experimental Protocol

To validate these predictions, a robust analytical workflow is required. The following protocols are designed as a self-validating system for the unambiguous identification of the target compound.

Diagram: Overall Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Dissolve sample in 50:50 Acetonitrile:Water (for LC-MS) LCMS LC-MS/MS Analysis (ESI Negative Mode) Prep->LCMS Deriv Derivatize with BSTFA (for GC-MS) GCMS GC-MS Analysis (EI Mode) Deriv->GCMS Data Compare experimental spectra with predicted patterns LCMS->Data GCMS->Data Confirm Structure Confirmation Data->Confirm

Caption: A comprehensive workflow for the MS analysis of the target compound.

Sample Preparation
  • For LC-MS Analysis: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute to a working concentration of 1-10 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or no modifier for negative mode).

  • For GC-MS Analysis: The analyte is non-volatile and requires derivatization. To a dried aliquot of the sample (approx. 100 µg), add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Heat at 70°C for 30 minutes to form the di-TMS derivative (on both the hydroxyl and carboxylic acid groups). This increases volatility and thermal stability.[10]

LC-MS/MS Method (ESI)
  • Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap system coupled to a UHPLC system.[11]

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Parameters (Negative Ion Mode):

    • Ion Source: ESI.

    • Capillary Voltage: -3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Gas Temp: 350°C.

    • Scan Range (MS1): m/z 50-500.

    • MS/MS: Data-dependent acquisition (DDA) triggering on the m/z 193.07 ion with a collision energy ramp (e.g., 10-40 eV) to observe the full range of product ions.

GC-MS Method (EI)
  • Instrumentation: A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • Chromatography:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: 80°C hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-600.

Conclusion

The mass spectrometric fragmentation of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid is dictated by a predictable yet complex interplay between its constituent functional groups. For definitive molecular weight determination, LC-MS with electrospray ionization in negative mode is the method of choice, where the [M-H]⁻ ion at m/z 193 will be prominent. Subsequent MS/MS analysis of this ion is expected to yield a dominant product ion at m/z 149 due to the characteristic loss of CO₂. For structural confirmation, GC-MS analysis of the silylated derivative will provide a rich EI fragmentation pattern, with key diagnostic ions corresponding to the loss of water (H₂O), hydrogen fluoride (HF), and fragments of the cyclohexyl ring, such as the m/z 99 cation. By employing this dual-technique approach, researchers and drug development professionals can achieve an unambiguous and comprehensive structural characterization of this complex molecule.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015). Google Cloud.
  • Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of Brominated Cyclohexanols. Benchchem.
  • Niessen, W. M. A., & van der Greef, J. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry.
  • Closing the Organofluorine Mass Balance in Marine Mammals Using Suspect Screening and Machine Learning-Based Quantification. (2024). PMC.
  • mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis. Doc Brown.
  • Mass Spectrometry: Fragmentation. University of California, Riverside.
  • Petersson, G. (1970). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. CORE.
  • EI-MassSpectra of Assorted Organic Compounds. Michigan State University Department of Chemistry.
  • 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid-206346-77-2. Thoreauchem.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
  • McLafferty, F. W. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic acid as a Versatile Fluorinated Building Block

Introduction: The Strategic Advantage of Fluorine in Modern Chemistry The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorine in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity and material properties of a compound. It is estimated that approximately 25% of all pharmaceuticals and 40% of agrochemicals contain at least one fluorine atom.[1] The incorporation of gem-difluoro (CF2) moieties, in particular, can serve as a bioisosteric replacement for carbonyl groups, modulate the acidity of adjacent functional groups, enhance metabolic stability by blocking oxidation, and improve binding affinity to biological targets through favorable electrostatic interactions.

This document provides detailed application notes and protocols for the synthesis and utilization of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid , a valuable fluorinated building block. This bifunctional molecule, possessing a reactive carboxylic acid and a tertiary alcohol on a difluorinated carbon center, offers a versatile platform for the synthesis of novel and complex chemical entities with potential applications in drug discovery and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid is presented below. These parameters are crucial for its application in synthesis and for predicting the properties of its derivatives.

PropertyValue (Predicted/Estimated)Source
CAS Number 206346-77-2[2]
Molecular Formula C₈H₁₂F₂O₃
Molecular Weight 194.18 g/mol
Appearance White to off-white solidGeneral observation for similar compounds
Melting Point Not available
pKa ~2-3Estimated based on α,α-difluoro carboxylic acids
LogP ~1.5Estimated using computational models

Synthetic Protocols

The synthesis of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid is most effectively achieved through a two-step process: a Reformatsky-type reaction to construct the carbon skeleton, followed by hydrolysis of the resulting ester.

Protocol 1: Synthesis of Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate via Reformatsky Reaction

This protocol details the synthesis of the ethyl ester precursor via the reaction of ethyl bromodifluoroacetate with cyclohexanone in the presence of activated zinc. The organozinc intermediate is less basic than corresponding lithium or Grignard reagents, which minimizes side reactions.[3]

Reaction Scheme:

G start_materials Cyclohexanone + Ethyl bromodifluoroacetate zinc Zn, THF, Reflux start_materials->zinc 1. intermediate Zinc enolate intermediate zinc->intermediate In situ formation product_ester Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate intermediate->product_ester Nucleophilic addition

Caption: Synthesis of the ester precursor via Reformatsky reaction.

Materials and Equipment:

  • Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Cyclohexanone

  • Ethyl bromodifluoroacetate

  • Zinc dust (activated)

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, add activated zinc dust (1.5 eq) and a small crystal of iodine to anhydrous THF.

  • Initiation: Gently heat the mixture with stirring. Add a small amount of ethyl bromodifluoroacetate (1.2 eq) to initiate the reaction, which is indicated by the disappearance of the iodine color.

  • Addition of Reactants: Once the reaction has initiated, add a solution of cyclohexanone (1.0 eq) and the remaining ethyl bromodifluoroacetate in anhydrous THF dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to reflux the reaction mixture for 2-4 hours, monitoring the consumption of the starting materials by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate.

Protocol 2: Hydrolysis to 2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic acid

This protocol describes the saponification of the ethyl ester to the final carboxylic acid.

Reaction Scheme:

G start_ester Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate hydrolysis 1. NaOH, EtOH/H₂O 2. H₃O⁺ start_ester->hydrolysis final_product 2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic acid hydrolysis->final_product

Caption: Hydrolysis of the ethyl ester to the final carboxylic acid.

Materials and Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ethyl 2,2-difluoro-2-(1-hydroxycyclohexyl)acetate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • 3 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Saponification: Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water. Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight or until TLC analysis indicates complete consumption of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~2 with 3 M HCl.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid. The product can be further purified by recrystallization if necessary.

Predicted Spectroscopic Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H NMR 1.2-1.8m
3.5-4.0 (broad s)s
10-12 (broad s)s
¹³C NMR 21-26
30-35
75-80 (t)tJC-F ≈ 20-30
115-125 (t)tJC-F ≈ 250-280
170-175 (t)tJC-F ≈ 25-35
¹⁹F NMR -100 to -120ABq or dJF-F ≈ 250-270

Applications in Synthesis

2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic acid is a versatile building block for the synthesis of more complex molecules. The carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides, providing access to a diverse range of derivatives.

General Derivatization Workflow

G start 2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic acid amide Amide Derivatives start->amide Amide Coupling (e.g., HATU, EDCI) ester Ester Derivatives start->ester Esterification (e.g., Fischer, Mitsunobu) acid_chloride Acid Chloride start->acid_chloride SOCl₂ or (COCl)₂ acid_chloride->amide R₂NH acid_chloride->ester ROH other Other Derivatives acid_chloride->other Further Reactions

Sources

Application

Strategic Derivatization of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid for Robust GC-MS Quantitation

An Application Note for Drug Development Professionals Abstract The analysis of polar, multifunctional compounds such as 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid presents a significant challenge for gas chromatogr...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

The analysis of polar, multifunctional compounds such as 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid presents a significant challenge for gas chromatography-mass spectrometry (GC-MS) due to low volatility and potential thermal degradation.[1][2] This application note provides a comprehensive guide with two robust derivatization protocols designed to overcome these analytical hurdles. By converting the polar carboxylic acid and sterically hindered tertiary hydroxyl groups into volatile, thermally stable derivatives, these methods enable reliable and reproducible GC-MS analysis. We detail a selective two-step esterification/silylation method for controlled, stepwise derivatization and a streamlined one-step silylation method for high-throughput applications. This guide explains the chemical principles behind each protocol, offers step-by-step instructions, and provides expected analytical outcomes and troubleshooting advice to support researchers in drug development and quality control.

The Analytical Challenge: Why Direct GC-MS Fails

Gas chromatography is a premier technique for separating volatile and thermally stable compounds.[2] However, 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid is inherently incompatible with direct GC-MS analysis. Its molecular structure contains two highly polar functional groups: a carboxylic acid (-COOH) and a tertiary hydroxyl (-OH).

  • High Polarity & Low Volatility: The presence of these groups facilitates strong intermolecular hydrogen bonding, drastically reducing the molecule's vapor pressure.[1][3] Consequently, the temperatures required to volatilize the underivatized analyte would lead to thermal decomposition rather than controlled elution from the GC column.

  • Thermal Instability: At elevated temperatures in the GC inlet, α-hydroxy acids are prone to decarboxylation or dehydration, leading to analyte loss and inaccurate quantification.

  • Poor Chromatography: Should any of the analyte enter the GC column, the active hydrogens would interact strongly with the stationary phase and any active sites (e.g., free silanols) in the system, resulting in severe peak tailing, poor resolution, and low sensitivity.[4]

  • Steric Hindrance: The tertiary nature of the hydroxyl group, situated on a bulky cyclohexyl ring, presents a significant challenge for derivatization. It is less reactive than primary or secondary alcohols, requiring more powerful reagents or forcing reaction conditions to achieve complete conversion.[5]

Derivatization is therefore not merely an option but a mandatory step.[6] The core principle is to replace the active, polar hydrogen atoms on the hydroxyl and carboxyl groups with non-polar, thermally stable moieties, thereby increasing volatility and improving chromatographic behavior.[2][3]

Method 1: The Two-Step Esterification-Silylation Protocol

This method offers maximum control by derivatizing the functional groups sequentially based on their reactivity. The highly acidic carboxylic acid is first converted to a methyl ester, followed by the silylation of the less reactive, sterically hindered tertiary alcohol.

Causality and Rationale

Esterification of the carboxylic acid is a classic and highly efficient reaction.[7] Using a reagent like methanolic HCl or BF3-Methanol specifically targets the -COOH group without affecting the tertiary alcohol under mild conditions.[1][2] This selectivity ensures the first step proceeds cleanly. The subsequent silylation step can then be optimized specifically for the challenging tertiary hydroxyl group using a potent silylating agent. This stepwise approach is invaluable for complex matrices where side reactions may be a concern.

Experimental Workflow: Two-Step Derivatization

Two_Step_Workflow Analyte Analyte in Solvent (e.g., Ethyl Acetate) Step1 Step 1: Esterification + Methanolic HCl Heat at 60°C Analyte->Step1 Add Reagent Intermediate Intermediate Product (Methyl Ester) Step1->Intermediate Reaction & Drydown Step2 Step 2: Silylation + MSTFA + 1% TMCS Heat at 80°C Intermediate->Step2 Add Reagent Final Final Derivative for Analysis (Methyl Ester, TMS Ether) Step2->Final Reaction GCMS GC-MS Injection Final->GCMS One_Step_Workflow Analyte Analyte in Solvent (e.g., Pyridine) Step1 Single-Step Derivatization + MSTFA + 1% TMCS Heat at 80°C Analyte->Step1 Add Reagent Final Final Derivative for Analysis (TMS Ester, TMS Ether) Step1->Final Reaction GCMS GC-MS Injection Final->GCMS

Caption: Workflow for the streamlined one-step derivatization protocol.

Detailed Step-by-Step Protocol

A. Reagents and Materials

  • Sample containing 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid

  • High-purity solvents: Pyridine or Acetonitrile (anhydrous)

  • Silylating reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

B. Protocol Steps

  • Sample Preparation: Place an aliquot of the sample (1-100 µg) into a 2 mL reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Single-Step Derivatization

    • Add 100 µL of anhydrous Pyridine to the dried residue. Pyridine can act as a solvent and an acid scavenger, further catalyzing the reaction.

    • Add 100 µL of MSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 80°C for 60 minutes. A slightly longer reaction time compared to the two-step silylation is recommended to ensure the complete derivatization of both functional groups.

    • Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system.

GC-MS Analysis and Expected Results

The resulting derivatives are significantly more volatile and thermally stable, making them ideal for GC-MS analysis. Below are typical starting parameters and expected mass spectral data.

ParameterRecommended Setting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (or split 10:1 for concentrated samples)
Oven Program Initial 80°C, hold 2 min; ramp at 15°C/min to 280°C, hold 5 min
MS Transfer Line 280°C
MS Ion Source 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z

Table 1: Recommended GC-MS parameters for analysis of the derivatized products.

Expected Mass Fragments

The derivatized molecules will produce characteristic fragments in the mass spectrometer, which are crucial for identification and confirmation.

Derivative ProductParent MWExpected RetentionKey Mass Fragments (m/z)Notes
Method 1 Derivative (Methyl Ester, TMS Ether)294.36Shorter279 [M-15]⁺, 265 [M-29]⁺, 205 [M-COOCH₃-2HF]⁺, 129 , 73 Loss of a methyl group (-15) from the TMS moiety is a hallmark of silyl derivatives.
Method 2 Derivative (TMS Ester, TMS Ether)352.48Longer337 [M-15]⁺, 295 , 247 [M-COOTMS]⁺, 147 , 73 The presence of two TMS groups leads to a higher molecular weight and typically a longer retention time. The M-57 fragment is characteristic of TBDMS derivatives, not TMS. [8]

Table 2: Predicted analytical results for the two derivatization methods. Retention times are relative.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column.1. Ensure reagents are fresh and anhydrous. Increase reaction time/temperature. 2. Use a deactivated inlet liner. Condition the column.
No or Small Analyte Peak 1. Incomplete derivatization. 2. Presence of moisture hydrolyzing the reagents/products. [9] 3. Adsorption in the GC system.1. Re-optimize derivatization conditions (see above). 2. Dry all solvents and glassware thoroughly. Ensure sample is completely dry before adding reagents. 3. Use a deactivated liner and column.
Ghost Peaks Carryover from a previous injection or contamination from the derivatizing reagent by-products.Run a solvent blank after each sample. Check the purity of the derivatization reagents.
Multiple Analyte Peaks Partial derivatization (e.g., only one of the two functional groups reacted).This is more likely with the one-step method. Increase reaction temperature, time, or the ratio of derivatizing reagent to analyte to drive the reaction to completion. [5]

Table 3: A guide to troubleshooting common problems in the derivatization and analysis workflow.

Conclusion

The successful analysis of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid by GC-MS is critically dependent on proper derivatization. Both the two-step esterification-silylation and the one-step silylation protocols presented here are effective strategies for converting this polar, non-volatile analyte into a form suitable for GC-MS analysis. The choice between the methods depends on the specific needs of the laboratory: the two-step method provides greater control and selectivity, while the one-step method offers superior speed and simplicity for high-throughput environments. By understanding the chemical principles and following these detailed protocols, researchers can achieve accurate, reliable, and reproducible results for this challenging compound.

References

  • Title: Acids: Derivatization for GC Analysis Source: Encyclopedia of Chromatography URL
  • Title: The Derivatization and Analysis of Amino Acids by GC-MS Source: Merck Millipore URL
  • Title: Application Notes and Protocols for the Derivatization of Hydroxyl Groups for GC Analysis Source: BenchChem URL
  • Title: The Use of Derivatization Reagents for Gas Chromatography (GC)
  • Title: Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS Source: MDPI URL: [Link]

  • Title: Derivatization Methods in GC and GC/MS Source: IntechOpen URL: [Link]

  • Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: Journal of Food and Drug Analysis URL: [Link]

  • Title: Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms Source: ACS Publications URL: [Link]

  • Title: Silylation of hydroxyl and carboxyl groups with N‐methyl‐N‐(trimethylsilyl)trifluoroacetamide (MSTFA) Source: ResearchGate URL: [Link]

  • Title: Efficient O-Trimethylsilylation of Alcohols and Phenols with Trimethylsilyl Azide Catalyzed by Tetrabutylammonium Bromide under Neat Conditions Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography Source: PubMed URL: [Link]

  • Title: Derivatization reagents for GC Source: Greyhound Chromatography URL: [Link]

  • Title: esterification - alcohols and carboxylic acids Source: Chemguide URL: [Link]

  • Title: 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot Source: Drawell URL: [Link]

Sources

Method

Introduction: The Strategic Role of Fluorinated Moieties in Drug Discovery

An Application Note and Comprehensive Protocol for the Synthesis of Amides using 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol for the Synthesis of Amides using 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates.[1][2][3] The introduction of gem-difluoro groups, particularly alpha to a carbonyl, can significantly impact a molecule's lipophilicity, metabolic stability, and conformational preferences. The specific structural motif of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid presents a unique building block for introducing a difluorinated stereocenter adjacent to a hydroxylated cyclohexyl group. This moiety can serve as a valuable component in the design of novel therapeutics, where the gem-difluoro group can act as a bioisostere for a carbonyl or other functional groups, and the hydroxyl group provides a handle for further functionalization or hydrogen bonding interactions.

This document provides a detailed guide for researchers on the effective formation of an amide bond between 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid and a primary or secondary amine. The electron-withdrawing nature of the two fluorine atoms decreases the nucleophilicity of the carboxylate and can present challenges for amide bond formation, often requiring more robust coupling strategies than those used for simple alkyl or aryl carboxylic acids.[2]

Mechanism of Amide Bond Formation: The Role of Modern Coupling Reagents

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires the removal of water, often at high temperatures, which is unsuitable for complex molecules.[4] Modern synthetic chemistry relies on "coupling reagents" to activate the carboxylic acid, converting the hydroxyl group into a better leaving group.[5][6][7]

For challenging substrates like 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid, phosphonium or aminium/uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often superior to carbodiimides like DCC or EDC, especially in preventing racemization and improving yields for sterically hindered or electronically deactivated substrates.[7]

The general mechanism using a uronium-based coupling reagent like HATU involves two key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with the coupling reagent in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to form a highly reactive O-acylisourea intermediate. This intermediate is readily converted into a more stable active ester (e.g., an HOBt or HOAt ester).[6][7]

  • Nucleophilic Acyl Substitution: The amine then attacks the carbonyl carbon of the activated ester, leading to the formation of a tetrahedral intermediate. The collapse of this intermediate eliminates the leaving group (derived from the coupling additive), yielding the desired amide and a urea byproduct.[4][8]

Amide_Formation_Mechanism Carboxylic_Acid R-COOH (2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid) Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ester->Tetrahedral_Intermediate Nucleophilic Attack Amine R'-NH2 (Amine) Amine->Tetrahedral_Intermediate Amide_Product Amide Product R-CO-NHR' Tetrahedral_Intermediate->Amide_Product Collapse Byproducts Byproducts (Urea, HOBt) Tetrahedral_Intermediate->Byproducts

Caption: Generalized mechanism of amide bond formation using a coupling reagent.

Experimental Protocol: Amide Bond Formation

This protocol describes a general method for the coupling of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid with a representative primary amine using HATU as the coupling reagent.

Materials and Reagents
ReagentCAS NumberSupplierNotes
2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid206346-77-2VariousEnsure dryness before use.
Benzylamine (or other primary/secondary amine)100-46-9Sigma-AldrichPurify by distillation if necessary.
HATU148893-10-1Sigma-AldrichStore under inert gas, handle with care (potential irritant).
N,N-Diisopropylethylamine (DIPEA)7087-68-5Sigma-AldrichUse a freshly opened bottle or distill over ninhydrin.
Anhydrous N,N-Dimethylformamide (DMF)68-12-2Sigma-AldrichUse a Sure/Seal™ bottle or dry over molecular sieves.
Dichloromethane (DCM)75-09-2Sigma-AldrichAnhydrous grade.
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-9Fischer Scientific
Brine (Saturated aqueous NaCl)7647-14-5Fischer Scientific
Anhydrous magnesium sulfate (MgSO₄)7487-88-9Sigma-Aldrich
Ethyl acetate (EtOAc)141-78-6Sigma-AldrichHPLC or ACS grade for workup and chromatography.
Hexanes110-54-3Sigma-AldrichHPLC or ACS grade for chromatography.
Step-by-Step Procedure

Experimental_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere (N2 or Ar) Reagent_Prep 1. Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Start->Reagent_Prep Base_Addition 2. Add DIPEA (2.5 eq) to the mixture. Stir for 5-10 minutes (Activation). Reagent_Prep->Base_Addition Amine_Addition 3. Add Amine (1.05 eq) to the activated mixture. Base_Addition->Amine_Addition Reaction 4. Stir at Room Temperature. Monitor reaction by TLC or LC-MS (typically 2-12 h). Amine_Addition->Reaction Quench 5. Quench reaction with water. Dilute with Ethyl Acetate. Reaction->Quench Workup_Wash1 6. Wash with aq. NaHCO3. Quench->Workup_Wash1 Workup_Wash2 7. Wash with Brine. Workup_Wash1->Workup_Wash2 Drying 8. Dry organic layer over MgSO4. Workup_Wash2->Drying Concentration 9. Filter and concentrate under reduced pressure. Drying->Concentration Purification 10. Purify crude product by flash column chromatography. Concentration->Purification End End: Characterize Purified Amide Product (NMR, HRMS) Purification->End

Caption: Step-by-step workflow for the synthesis of amides.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid (1.0 equivalent).

  • Reagent Addition: Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration). To this solution, add HATU (1.1 equivalents).

  • Activation: Add DIPEA (2.5 equivalents) to the reaction mixture. Stir the solution at room temperature for 5-10 minutes. A slight color change may be observed as the active ester forms.

  • Amine Addition: Add the amine (1.05 equivalents) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide product.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction stalls or the yield is low, ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the activated intermediate.[9] A second addition of the coupling reagent and base may be necessary for particularly unreactive amines.

  • Side Reactions: The primary byproduct is the tetramethylurea derived from HATU, which is typically water-soluble and removed during the aqueous workup. If the amine is a salt (e.g., a hydrochloride salt), an additional equivalent of base must be added to neutralize it before it can act as a nucleophile.[9]

  • Sterically Hindered Substrates: For very bulky amines, the reaction may require gentle heating (e.g., 40-50 °C) and a longer reaction time. In such cases, using a more reactive coupling reagent or additive might be beneficial.

  • Alternative Coupling Reagents: While HATU is highly effective, other reagents can be employed. For instance, a carbodiimide like N,N'-Diisopropylcarbodiimide (DIC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective alternative, though it may be less efficient for this specific substrate.[6]

Conclusion

The protocol outlined provides a robust and reliable method for the synthesis of amides from 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid. By leveraging the power of modern uronium-based coupling reagents, researchers can efficiently incorporate this valuable fluorinated building block into a wide range of molecules, facilitating the exploration of their potential in drug discovery and development. The principles and techniques described are broadly applicable to other challenging amide bond formations encountered in organic and medicinal chemistry.

References

  • Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Deriv
  • The Advent of Fluorouronium Reagents: A New Frontier in Peptide Synthesis. Benchchem.
  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). (2021).
  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). (2021).
  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (2026).
  • Synthesis and use of amino acid fluorides as peptide coupling reagent.
  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). PubMed.
  • Evolution of amide bond form
  • Amide formation from carboxylic acid deriv
  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing.
  • 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid — Chemical Substance Information.
  • Application Notes and Protocols for 2-Fluoro-2-(p-tolyl)acetic Acid in Medicinal Chemistry. Benchchem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • The Amide Functional Group: Properties, Synthesis, and Nomencl

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most critical bottlenecks in the synthesis of 2,2-difluoro-2-(1-hydroxyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most critical bottlenecks in the synthesis of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid (CAS: 206346-77-2).

This compound is a highly valuable fluorinated building block in drug development. Its synthesis typically relies on a two-stage process: a Reformatsky-type reaction between cyclohexanone and ethyl bromodifluoroacetate (BrCF₂CO₂Et), followed by the alkaline hydrolysis of the resulting ester. While conceptually straightforward, researchers frequently encounter yield-limiting issues related to metal activation, moisture sensitivity, and the unique physical chemistry of α,α -difluoro carboxylic acids.

Synthetic Workflow Overview

The standard methodology relies on generating a zinc enolate intermediate. Understanding the flow of this process is critical for diagnosing where your yield drops are occurring.

Workflow A Cyclohexanone + BrCF2CO2Et B Reformatsky Reaction (Activated Zn, THF) A->B C Ethyl 2,2-difluoro-2- (1-hydroxycyclohexyl)acetate B->C 60-80% Yield D Ester Hydrolysis (LiOH, THF/H2O) C->D E 2,2-Difluoro-2- (1-hydroxycyclohexyl) acetic acid D->E pH < 1.5 Extraction

Caption: Two-step synthetic workflow for 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid.

Quantitative Data: Metal Promoter Comparison

The choice of metal promoter drastically impacts the initiation and overall yield of the Reformatsky addition. Below is a comparative summary of field-proven conditions for the addition of ethyl bromodifluoroacetate to cyclic ketones [1][4].

Metal PromoterActivation RequirementTypical TempEst. Yield (Step 1)Notes / Causality
Commercial Zn Dust High (Acid wash or TMSCl)Reflux (66 °C)20 - 40%Often stalls due to resilient ZnO passivation layer preventing oxidative addition.
Freshly Activated Zn Moderate (1,2-dibromoethane)40 - 66 °C65 - 80%Standard reliable method. Exotherm must be controlled during addition.
Indium (In⁰) Powder None60 °C70 - 85%Highly moisture-tolerant; avoids harsh activation. Excellent for sensitive substrates [4].
SmI₂ None (Use fresh solution)20 °C (RT)70 - 80%Rapid, mild single-electron transfer (SET) mechanism. Expensive for large scale [1].

Troubleshooting & FAQs

Q1: My Reformatsky reaction with zinc is stalling or giving low yields (<30%). How can I improve initiation and conversion?

Causality: The primary cause of a stalled Reformatsky reaction is the presence of a zinc oxide (ZnO) passivation layer on the surface of the zinc dust. This layer physically blocks the oxidative insertion of Zn(0) into the C-Br bond of ethyl bromodifluoroacetate, preventing the formation of the reactive zinc enolate [2]. Furthermore, trace moisture in the THF will instantly protonate any formed enolate, yielding ethyl difluoroacetate as a dead-end byproduct.

Self-Validating Protocol (Zinc Activation):

  • Suspend Zn dust (1.5–2.0 equiv) in strictly anhydrous THF under an argon atmosphere.

  • Add 1,2-dibromoethane (5 mol%) and heat to a gentle reflux for 5 minutes, then cool to room temperature. Visual cue: The mixture should bubble slightly as ethylene gas is released, indicating the scrubbing of the ZnO layer.

  • Add chlorotrimethylsilane (TMSCl, 1-2 mol%) and stir for 15 minutes.

  • Proceed with the dropwise addition of the ketone and BrCF₂CO₂Et mixture.

Q2: I am observing significant side products and a dark reaction mixture during the Reformatsky step. What is causing this?

Causality: The formation of the fluorinated zinc enolate is highly exothermic. If the ethyl bromodifluoroacetate is added too rapidly, localized superheating occurs. This leads to the thermal decomposition of the sensitive fluorinated enolate (often resulting in defluorination or ketene formation) and promotes the base-catalyzed self-condensation of cyclohexanone.

Solution:

  • Controlled Addition: Use a syringe pump to add the BrCF₂CO₂Et over 45–60 minutes.

  • Temperature Management: Maintain the internal temperature between 40 °C and 50 °C. Do not rely solely on the exotherm to maintain reflux; use a controlled heating mantle.

Q3: The ester hydrolysis step is complete by TLC, but my isolated yield of the final acid is very low. Where is the product going?

Causality: You are likely losing your product in the aqueous layer during workup. The α,α -difluoro substitution exerts a massive electron-withdrawing inductive effect, significantly lowering the pKₐ of the carboxylic acid. While standard acetic acid has a pKₐ of 4.76, α,α -difluoroacetic acid derivatives have a pKₐ ranging from 1.3 to 2.0 [3]. If you acidify the aqueous layer to a standard pH of 3 or 4, the product remains heavily ionized as a water-soluble difluoroacetate salt. Furthermore, the 1-hydroxyl group on the cyclohexane ring increases the molecule's hydrophilicity.

Self-Validating Protocol (Hydrolysis & Extraction):

  • Hydrolyze the ester using LiOH (2.5 equiv) in a 3:1 THF/H₂O mixture at room temperature until complete by TLC.

  • Evaporate the THF under reduced pressure (do not heat above 35 °C to avoid degradation).

  • Critical Step: Cool the aqueous layer to 0 °C and acidify using 2M HCl until the pH is strictly < 1.5 . Verify with high-resolution pH paper or a calibrated probe.

  • Saturate the aqueous layer completely with solid NaCl (salting out).

  • Extract iteratively (at least 4 times) with a highly polar organic solvent like ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF).

Q4: Are there alternative metal promoters if Zinc continues to be problematic or inconsistent?

Causality: Yes. If reproducibility remains an issue due to variable zinc quality, Indium (In⁰) is a highly recommended alternative [4]. Indium possesses a first ionization potential low enough to mediate the oxidative addition into the C-Br bond, but it is remarkably stable to air and moisture compared to zinc. It does not require chemical activation, eliminating the variability associated with the ZnO layer. Reactions are typically run at 60 °C in THF, yielding the β -hydroxy α,α -difluoro ester cleanly.

Mechanistic Pathway of the Fluoro-Reformatsky Reaction

Understanding the catalytic cycle helps in recognizing why anhydrous conditions and proper metal activation are non-negotiable.

Mechanism Zn Activated Zn(0) OxAdd Oxidative Addition (Surface Insertion) Zn->OxAdd BrCF2 Ethyl bromodifluoroacetate BrCF2->OxAdd Enolate Zinc Enolate Intermediate [Br-Zn-CF2-CO2Et] OxAdd->Enolate NuAttack Nucleophilic Attack on Cyclohexanone Enolate->NuAttack Alkoxide Zinc Alkoxide Complex NuAttack->Alkoxide Workup Acidic Quench (1M HCl) Alkoxide->Workup Product Ethyl 2,2-difluoro-2- (1-hydroxycyclohexyl)acetate Workup->Product

Caption: Mechanistic pathway of the Zinc-mediated Reformatsky addition.

References

  • Cuenca, A. B., et al. "Addition of Ethyl Bromodifluoroacetate to Lactones: Reactivity and Stereoselectivity." Synlett, Georg Thieme Verlag, 2005. Available at:[Link]

  • Pàmies, O., et al. "Recent developments in the asymmetric Reformatsky-type reaction." National Institutes of Health (NIH), 2015. Available at:[Link]

  • "Difluoroacetic acid." Wikipedia, Wikimedia Foundation. Available at:[Link]

  • Lemonnier, G., et al. "Indium-Promoted Reformatsky Reaction: A Straightforward Access to β-Amino and β-Hydroxy α,α-Difluoro Carbonyl Compounds." The Journal of Organic Chemistry, ACS Publications, 2012. Available at:[Link]

Optimization

Solubility issues with 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid in organic solvents

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected physical behaviors when working with highly functionalized fluorinated intermed...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected physical behaviors when working with highly functionalized fluorinated intermediates.

2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic acid (CAS: 206346-77-2) presents a unique physicochemical challenge. It is a classic "push-pull" molecule: the bulky cyclohexyl ring drives lipophilicity, while the highly acidic gem-difluoro carboxylic acid headgroup and its adjacent hydroxyl group create an exceptionally strong hydrogen-bonding network. Understanding the causality behind its solubility profile is critical for preventing precipitation, emulsion formation, and poor extraction yields.

Below is our comprehensive troubleshooting guide, designed to provide you with self-validating protocols and mechanistic insights to keep your workflows running smoothly.

Physicochemical Data & Solubility Matrix

To predict the behavior of this molecule, we must first look at how the gem-difluoro substitution alters its baseline metrics compared to standard aliphatic acids[1].

PropertyValue / CharacteristicMechanistic Implication
pKa ~1.33The strong electron-withdrawing inductive effect of the α,α -difluoro group drastically lowers the pKa compared to standard acetic acid (pKa 4.76)[2][3].
H-Bond Donors 2 (-OH, -COOH)Highly polarized protons capable of forming robust intermolecular dimers.
H-Bond Acceptors 5 (3x Oxygen, 2x Fluorine)Promotes complex polymeric networking in non-polar environments.
Optimal Solvents DMSO, DMF, THF, MeOHStrong H-bond acceptors that successfully disrupt self-association.
Problematic Solvents Hexane, Toluene, DCMLack the dielectric constant to break H-bonded dimers, leading to precipitation.

Troubleshooting FAQs

Q1: Why does my compound precipitate out of Dichloromethane (DCM) or Chloroform at room temperature, even though it is an organic molecule? A1: This is caused by a solvent dielectric mismatch combined with strong self-association. The gem-difluoro group exerts a massive electron-withdrawing inductive effect, significantly increasing the polarization of the adjacent carboxylic acid O-H bond[1]. Consequently, the molecule acts as an exceptionally strong hydrogen-bond donor. In weakly polar, non-hydrogen-bond-accepting solvents like DCM, the molecules form stable, insoluble dimers via the -COOH and C1 -OH groups. Fix: Add 5–10% (v/v) of a strong H-bond acceptor like THF or Methanol to your halogenated solvent to disrupt the dimers and achieve complete dissolution.

Q2: I am trying to extract the synthesized acid from an aqueous reaction mixture into Ethyl Acetate (EtOAc), but my yields are terrible. What is going wrong? A2: Your aqueous phase is not acidic enough. Standard aliphatic carboxylic acids have a pKa around 4.5, meaning a workup at pH 3 is sufficient to protonate them for organic extraction. However, the α,α -difluoro substitution drops the pKa of this molecule to approximately 1.33[3][4]. At pH 3, it remains predominantly in its highly water-soluble anionic (difluoroacetate) form. You must acidify the aqueous layer to pH < 0.5 using concentrated mineral acids before extraction[5].

Q3: How should I prepare stock solutions for in vitro biological assays without causing precipitation in the assay buffer? A3: Always prepare your master stock in 100% anhydrous DMSO. The strong hydrogen-bond accepting nature of DMSO completely solvates the monomeric form of the acid. When spiking into aqueous buffers, ensure the final buffer pH is > 6.0. At physiological pH (7.4), the carboxylic acid is fully deprotonated into the highly soluble difluoroacetate salt, preventing the lipophilic cyclohexyl ring from causing aggregation.

Standardized Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE) for High Recovery

Because of the molecule's surfactant-like amphiphilic nature and low pKa, standard extraction protocols often result in emulsions and product loss. Use this self-validating workflow to ensure >95% recovery[5].

  • Cooling: Transfer the aqueous reaction mixture to an ice bath and cool to 0–5 °C to minimize exothermic reactions during acidification.

  • Extreme Acidification: Slowly add concentrated HCl (or 3M H2SO4) dropwise while stirring vigorously until the aqueous layer reaches pH < 0.5 (verify with pH test strips). Causality: This ensures the difluoroacetate is fully protonated into its neutral, organic-soluble acid form.

  • Solvent Blending: Extract the aqueous layer 3 times with a solvent blend of EtOAc / THF (8:2 v/v) . Causality: The addition of THF prevents the protonated acid from dimerizing and precipitating at the biphasic interface.

  • Phase Separation: If an emulsion forms (due to the cyclohexyl ring), add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer, forcing the organic compound into the organic phase.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO4 (avoid CaCl2 as it can coordinate with the hydroxyl group), filter, and concentrate under reduced pressure at 35 °C.

Protocol B: Preparation of 100 mM Master Stock for Assays
  • Equilibration: Allow the vial of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid to equilibrate to room temperature in a desiccator to prevent atmospheric moisture condensation.

  • Weighing: Weigh the desired mass into a sterile, amber glass vial.

  • Dissolution: Add the calculated volume of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex for 30 seconds. If the solution is not perfectly clear, sonicate in a water bath at 25 °C for 2 minutes.

  • Storage: Aliquot into single-use tubes and store at -20 °C. Avoid repeated freeze-thaw cycles.

Mechanistic Workflow: Solvent Selection

SolventWorkflow Start Determine Downstream Application Bio In Vitro / Bioassays (Aqueous Buffer Final) Start->Bio Synth Chemical Synthesis (Reagent/Intermediate) Start->Synth Workup Reaction Workup (Liquid-Liquid Extraction) Start->Workup DMSO Primary Solvent: DMSO (Breaks H-Bond Dimers) Bio->DMSO THF Primary Solvent: THF or MeCN (Aprotic H-Bond Acceptors) Synth->THF EtOAc Primary Solvent: EtOAc/THF (Requires Aq. pH < 0.5) Workup->EtOAc Avoid CRITICAL WARNING Avoid purely non-polar solvents (Hexane, Toluene) -> Causes Precipitation DMSO->Avoid THF->Avoid EtOAc->Avoid

Decision matrix for solvent selection based on experimental application and H-bond dynamics.

References

  • Wikipedia. Difluoroacetic acid - Acidity and Chemical Properties. Retrieved from:[Link][3]

  • Google Patents (US8933268B2). Process for the preparation of difluoroacetic acid. Retrieved from:[5]

  • SciSpace / Holovach, S. et al. (2022). Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes. Retrieved from:[Link][1]

Sources

Troubleshooting

Troubleshooting HPLC separation of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid enantiomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to optimize separations for complex fluorinated intermediates. If you are attempting to troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to optimize separations for complex fluorinated intermediates.

If you are attempting to troubleshoot the HPLC separation of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid (CAS: 206346-77-2) enantiomers, we must first address a critical structural reality: This molecule does not have enantiomers.

The observation of two distinct peaks in your chromatogram is not a chiral separation; it is a classic chromatographic artifact. This guide will explain the physicochemical causality behind this "phantom enantiomer" phenomenon and provide a self-validating protocol to resolve it.

Part 1: The "Phantom Enantiomer" – Structural Verification

Before adjusting pump gradients or swapping to a chiral stationary phase, we must look at the analyte's stereochemistry.

For a molecule to possess enantiomers, it must be chiral (lacking an internal plane of symmetry, inversion center, or improper rotation axis)[1][2]. Let's analyze the structure of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid:

  • The central carbon of interest is C1 of the cyclohexane ring, which is bonded to a hydroxyl group (-OH) and a difluoroacetic acid group (-CF₂COOH).

  • Because the cyclohexane ring is unsubstituted at the C2, C3, C5, and C6 positions, the path around the ring from C1 C2 C3 C4 is identical to the path from C1 C6 C5 C4.

  • This identical branching creates an internal plane of symmetry ( σ ) that bisects the molecule through C1 and C4[3][4].

Because the molecule is superimposable on its mirror image, it is definitively achiral . The "two peaks" you are observing are an analytical artifact caused by poor physicochemical control of the analyte on the column.

G Start Observation: Two Peaks Detected in HPLC StructCheck Structural Analysis: Is the molecule chiral? Start->StructCheck Symmetry Result: Achiral (Plane of symmetry at C1-C4) StructCheck->Symmetry Verify stereocenters Artifact Conclusion: Peaks are Chromatographic Artifacts Symmetry->Artifact No enantiomers exist Cause1 Cause 1: pH Mismatch (Mobile phase pH ≈ pKa 1.3) Artifact->Cause1 Cause2 Cause 2: Solvent Effect (Injection solvent stronger than MP) Artifact->Cause2 Cause3 Cause 3: Column Issue (Void or blocked frit) Artifact->Cause3 Fix1 Solution: Buffer pH > 3.5 or use Ion-Pairing Cause1->Fix1 Fix2 Solution: Dilute sample in initial Mobile Phase Cause2->Fix2 Fix3 Solution: Backflush column or replace frit Cause3->Fix3

Figure 1: Decision tree for diagnosing phantom enantiomers and resolving peak splitting artifacts.

Part 2: Root Causes of Peak Splitting

If the peaks aren't enantiomers, why is the band splitting? For this specific compound, the causality almost always points to one of two phase-mismatch issues.

The pH / pKa Mismatch (Partial Ionization)

The gem-difluoro group (-CF₂-) exerts a massive electron-withdrawing inductive effect on the adjacent carboxylic acid. While a standard aliphatic carboxylic acid has a pKa of ~4.8, difluoroacetic acid derivatives have a heavily depressed pKa of approximately 1.2 to 1.4 [5][6].

If you are using standard LC-MS mobile phases like 0.1% Formic Acid (pH ~2.7) or 0.1% TFA (pH ~2.0), your mobile phase pH is hovering dangerously close to the analyte's pKa. This forces the molecule into a dynamic equilibrium between its unionized and ionized states. Because these two states have vastly different polarities, they partition differently into the stationary phase, causing the peak to split or exhibit severe tailing[7][8].

Table 1: Impact of Mobile Phase pH on 2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic acid Peak Shape

Mobile Phase AdditiveApprox. pHAnalyte State (pKa ~1.3)Chromatographic ResultExpert Recommendation
0.1% Trifluoroacetic Acid2.0~80% IonizedSevere splitting / Tailing❌ Avoid for this analyte
0.1% Formic Acid2.7~96% IonizedBroad band / Shoulders❌ Avoid for this analyte
10 mM Ammonium Acetate4.5>99.9% IonizedSharp peak, poor retention⚠️ Use with HILIC column
10 mM PO₄ + 5mM TBA6.5Ion-Paired ComplexSharp peak, good retention✅ Recommended (RP-HPLC)
Injection Solvent Mismatch

If your sample is dissolved in 100% Acetonitrile or Methanol, but your initial mobile phase is highly aqueous (e.g., 5% B), the strong injection solvent will drag a portion of the analyte down the column before it can properly focus at the head of the stationary phase. This creates two distinct analyte bands moving at different velocities, resulting in a split peak[9][10].

Part 3: Step-by-Step Troubleshooting Protocol

To prove that the "enantiomers" are an artifact, we must implement a self-validating system . By utilizing an Ion-Pairing Reversed-Phase (IP-RP) method, we will force 100% of the highly acidic molecules into a single, stable, neutral complex. If the two peaks merge into one sharp peak, the artifact is resolved.

Methodology: Ion-Pairing RP-HPLC Validation

  • Step 1: Mobile Phase Preparation

    • Mobile Phase A: Prepare a 10 mM Potassium Phosphate buffer. Add 5 mM Tetrabutylammonium bisulfate (TBA) as the ion-pairing reagent. Adjust the pH to 6.5 using dilute KOH. Filter through a 0.22 µm membrane. (Causality: At pH 6.5, the acid is 100% ionized. The TBA cation binds to the difluoroacetate anion, creating a lipophilic neutral complex that retains beautifully on a C18 column).

    • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Step 2: Sample Preparation (Critical)

    • Evaporate your current sample to dryness.

    • Reconstitute the sample strictly in the initial mobile phase conditions (e.g., 80% A / 20% B). Do not exceed 20% organic solvent in the diluent.

  • Step 3: Chromatographic Conditions

    • Column: C18, end-capped, 250 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Gradient: Isocratic hold at 80% A / 20% B for 15 minutes.

    • Detection: UV at 210 nm (due to the lack of a conjugated chromophore).

  • Step 4: System Validation

    • Inject 5 µL of the reconstituted sample. You will now observe a single, sharp, Gaussian peak, definitively proving the absence of enantiomers and validating the physicochemical correction.

Part 4: Frequently Asked Questions (FAQs)

Q: I ran this on a Chiralpak AD-H column and still saw two peaks. Doesn't this prove it's chiral? A: No. Chiral stationary phases (CSPs) are highly sensitive to secondary interactions (like hydrogen bonding and dipole-dipole interactions). If your analyte is partially ionized, or if you have a solvent mismatch, a CSP will still separate the artifacts into two peaks. The presence of two peaks on a chiral column is not inherently proof of chirality[11].

Q: Why does the difluoro group lower the pKa so drastically? A: Fluorine is the most electronegative element. The gem-difluoro group exerts a powerful inductive electron-withdrawing effect (-I effect) through the sigma bonds. This stabilizes the negative charge of the carboxylate anion after deprotonation, making it much easier for the molecule to lose a proton compared to standard aliphatic acids[6].

Q: Can I use GC-MS instead of HPLC to avoid these pH issues? A: Yes, but 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid is highly polar and prone to thermal decarboxylation. You must perform a dual-derivatization (e.g., using BSTFA with 1% TMCS) to silylate both the carboxylic acid and the tertiary hydroxyl group before GC injection.

References

  • "What are the possible reasons for peak splitting at higher injection volumes in HPLC?", ResearchGate,[Link]

  • "When using HPLC, how do you deal with split peaks?", ResearchGate,[Link]

  • "4.2: Chiral and Achiral Molecules", Chemistry LibreTexts,[Link]

  • "Peak Splitting in HPLC: Causes and Solutions", Separation Science,[Link]

  • "Difluoroacetic acid | C2H2F2O2 | CID 9788", PubChem,[Link]

  • "Stereoisomers II. Chirality and Symmetry", Michigan State University Chemistry,[Link]

  • "Chirality (chemistry)", Wikipedia,[Link]

  • "Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR", Environmental Science & Technology Letters - ACS Publications,[Link]

  • "Part 2: Fundamental Concepts of Chirality", Chiralpedia,[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic Acid vs. Non-Fluorinated Analogs in Drug Design

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing lead compounds. Specifically, the transition from a standard aliphatic carboxylic acid, such as 2-(1-hydrox...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing lead compounds. Specifically, the transition from a standard aliphatic carboxylic acid, such as 2-(1-hydroxycyclohexyl)acetic acid , to its gem-difluorinated analog, 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid , represents a sophisticated bioisosteric replacement.

This guide dissects the physicochemical, metabolic, and pharmacological shifts induced by this α,α -difluorination, providing drug development professionals with actionable data and validated experimental frameworks.

Mechanistic Insights: The Stereoelectronic Impact of gem-Difluorination

As an application scientist, it is critical to look beyond the structural drawing and understand the causality behind the altered behavior of the fluorinated analog.

Acidity (pKa) and Target Affinity

The most profound effect of replacing the α -methylene ( −CH2​− ) group with a difluoromethylene ( −CF2​− ) group is the dramatic enhancement of acidity. Due to the strong electron-withdrawing inductive effect of the two fluorine atoms, the pKa of the carboxylic acid drops significantly. While the non-fluorinated analog exhibits a pKa typical of aliphatic acids (~4.7), the fluorinated analog's pKa is driven down to approximately 1.3, mirroring the behavior of[1].

Causality: This massive pKa shift ensures that the difluoro-analog is entirely ionized at physiological pH (7.4). In the context of target binding, this fully deprotonated state allows for the formation of stronger, more reliable salt bridges with basic amino acid residues (e.g., arginine, lysine) in the receptor pocket[2].

Metabolic Shielding

Aliphatic carboxylic acids are frequently vulnerable to Phase I metabolic degradation, particularly α -oxidation by cytochrome P450 enzymes.

Causality: The introduction of the −CF2​− group provides dual-layered metabolic resistance. Sterically, the fluorine atoms are larger than hydrogen, creating a bulkier environment. Electronically, the strong C-F bonds resist abstraction, effectively blocking α -carbon oxidation and redirecting the molecule's metabolic fate, thereby prolonging its half-life[2].

Lipophilicity and Permeability

While fluorination generally increases lipophilicity (LogP), the effect in gem-difluoro acids is nuanced. The intrinsic lipophilicity of the −CF2​− group is counterbalanced by the increased ionization of the adjacent carboxylic acid at physiological pH. Consequently, the distribution coefficient (LogD at pH 7.4) must be carefully monitored, as the mutual influence of the polar hydroxyl and carboxylate moieties dictates the overall partitioning behavior[3].

Quantitative Data Comparison

The following table summarizes the key physicochemical differences between the two analogs based on structural profiling and empirical trends.

Property2-(1-hydroxycyclohexyl)acetic acid2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid
CAS Number [4][5]
Molecular Weight 158.20 g/mol 194.18 g/mol
Estimated pKa ~4.7 (Weak Acid)~1.3 (Strong Acid)
Ionization at pH 7.4 >99% Ionized100% Ionized
α -Carbon Oxidation SusceptibleBlocked (Metabolically Stable)
Inductive Effect MinimalStrong Electron-Withdrawing

Experimental Protocols: Self-Validating Systems

To objectively compare these analogs in a laboratory setting, researchers must employ rigorous, self-validating experimental workflows.

Protocol 1: Potentiometric Titration for pKa Determination
  • Rationale: To quantify the inductive electron-withdrawing effect of the −CF2​− group on the carboxylate's ionization state.

  • Step 1: Prepare 1 mM solutions of both compounds in 0.15 M KCl to maintain a constant ionic strength.

  • Step 2: Perform acid-base titration using a standardized 0.1 M KOH solution under a nitrogen atmosphere at 25°C to prevent CO 2​ interference.

  • Step 3: Utilize a high-precision glass electrode calibrated with standard buffers. The pKa is derived mathematically from the inflection point of the titration curve.

  • Self-Validation: The system validates itself by titrating a known standard (e.g., standard acetic acid) before the test articles. If the standard deviates by >0.05 pKa units from literature values, the electrode requires recalibration, preventing artifactual data regarding the fluorinated analog's acidity.

Protocol 2: In Vitro Microsomal Stability Assay (Intrinsic Clearance - CL int​ )
  • Rationale: To empirically verify that the stereoelectronic shielding of the −CF2​− group translates to a measurable reduction in hepatic clearance compared to the −CH2​− analog.

  • Step 1: Incubate 1 µM of each compound with human liver microsomes (HLM, 0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Step 2: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Step 3: Quench 50 µL aliquots at 0, 15, 30, 45, and 60 minutes using ice-cold acetonitrile containing an internal standard.

  • Step 4: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to determine the decay curve and calculate CL int​ .

  • Self-Validation: The assay must include a parallel "minus-NADPH" control. If degradation occurs in the absence of the NADPH cofactor, the researcher can definitively attribute the loss to chemical instability (e.g., spontaneous lactonization) rather than enzymatic metabolism, ensuring the calculated CL int​ is purely enzyme-driven.

Logical Workflow of Bioisosteric Replacement

The following diagram illustrates the pharmacological optimization logic when transitioning from the non-fluorinated to the fluorinated analog.

G cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog N1 High pKa (~4.7) Target Target Protein Binding N1->Target Weak Salt Bridge N2 Alpha-CH2 Vulnerability Metabolism Hepatic Clearance N2->Metabolism Rapid Oxidation F1 Low pKa (~1.3) F1->Target Strong Salt Bridge F2 Steric & Electronic Shielding F2->Metabolism Metabolic Resistance

Caption: Logical framework of bioisosteric replacement via alpha,alpha-difluorination.

References

  • Melnykov, K. P., et al. (2025). "Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery." Chemistry – A European Journal. URL:[Link]

  • Wikipedia Contributors. "Difluoroacetic acid." Wikipedia, The Free Encyclopedia. URL:[Link]

  • NextSDS Database. "2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid — Chemical Substance Information." URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Bioisosterism of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic Acid in Drug Design

This guide provides a comprehensive framework for evaluating the bioisosteric modifications of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid, a molecule of interest in medicinal chemistry. As experimental data for this...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the bioisosteric modifications of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid, a molecule of interest in medicinal chemistry. As experimental data for this specific compound is not extensively available in the public domain, this document serves as a predictive and methodological guide for researchers. We will explore the rationale for bioisosteric replacement, propose potential bioisosteres, and provide detailed experimental protocols to enable a thorough comparative analysis.

Introduction: The Rationale for Bioisosteric Modification

The carboxylic acid functional group is a common motif in pharmacologically active compounds. However, its inherent properties, such as high polarity and low lipophilicity, can lead to challenges in drug development, including poor metabolic stability and limited membrane permeability.[1][2] Bioisosteric replacement is a strategic approach in drug design to address these limitations by substituting a functional group with another that has similar chemical and physical properties, with the aim of enhancing the compound's overall developability.[2][3]

The molecule 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid presents a unique scaffold with a gem-difluoro group adjacent to a carboxylic acid and a tertiary alcohol. The electron-withdrawing nature of the fluorine atoms is expected to significantly increase the acidity of the carboxylic acid compared to its non-fluorinated analog. This guide will focus on the comparative evaluation of this parent compound against its potential bioisosteres, targeting improvements in key drug-like properties.

The Parent Compound and Its Predicted Properties

2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid (CAS No: 206346-77-2) is a structurally interesting starting point for a drug discovery program.[1] While specific experimental data is scarce, we can predict its key physicochemical properties based on its structure and data from similar compounds.

  • pKa: The gem-difluoro substitution alpha to the carboxylic acid is expected to significantly lower the pKa compared to a typical carboxylic acid (pKa ~4-5). We can anticipate a pKa in the range of 2-3.

  • Lipophilicity (LogP/LogD): The presence of the hydroxyl and carboxylic acid groups suggests a degree of hydrophilicity. A calculated LogP for the structurally similar 2,2-difluoro-2-(1-hydroxycyclopentyl)acetic acid is 1.01.[4] We can therefore estimate the LogP of our target compound to be in a similar range. At physiological pH (7.4), the carboxylic acid will be ionized, leading to a much lower LogD value, indicating higher aqueous solubility.

Proposed Bioisosteres for Comparative Evaluation

The following bioisosteres are proposed for synthesis and comparative evaluation against the parent compound. These have been selected to modulate acidity, lipophilicity, and metabolic stability.

  • Tetrazole Analogue: 5-(1-hydroxy-2,2-difluorocyclohexyl)-1H-tetrazole

  • Hydroxamic Acid Analogue: N-hydroxy-2,2-difluoro-2-(1-hydroxycyclohexyl)acetamide

  • Acyl Sulfonamide Analogue: N-(2,2-difluoro-2-(1-hydroxycyclohexyl)acetyl)methanesulfonamide

  • α-hydroxy Group Bioisostere (Amide): 2-amino-2-(carboxy(difluoro)methyl)cyclohexan-1-ol

Comparative Data (Predicted and Experimental)

The following table summarizes the predicted and, where available, experimental data for the parent compound and its proposed bioisosteres. This table should be populated with experimental data as it is generated using the protocols outlined in this guide.

CompoundStructurePredicted pKaPredicted LogPExpected Metabolic StabilityExpected Permeability
Parent Compound 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid2-3~1.0Low to ModerateLow
Tetrazole Analogue 5-(1-hydroxy-2,2-difluorocyclohexyl)-1H-tetrazole4.5-5.0Higher than parentModerate to HighModerate
Hydroxamic Acid Analogue N-hydroxy-2,2-difluoro-2-(1-hydroxycyclohexyl)acetamide8-9Higher than parentModerateModerate
Acyl Sulfonamide Analogue N-(2,2-difluoro-2-(1-hydroxycyclohexyl)acetyl)methanesulfonamide6-7Higher than parentHighHigh
α-hydroxy Group Bioisostere 2-amino-2-(carboxy(difluoro)methyl)cyclohexan-1-ol~2-3 (acid), ~9-10 (amine)Lower than parentModerateLow

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and comparative evaluation of the parent compound and its bioisosteres.

Synthesis

A general synthetic scheme for α,α-difluoro-α-hydroxy carboxylic acids can be adapted for the synthesis of the parent compound. A plausible route is outlined below.

Diagram of a potential synthetic pathway:

G Cyclohexanone Cyclohexanone Ester_intermediate Ethyl 2,2-difluoro-2- (1-hydroxycyclohexyl)acetate Cyclohexanone->Ester_intermediate 1. Reformatsky Reaction Reformatsky_reagent Reformatsky Reagent (e.g., BrCF2COOEt, Zn) Parent_Compound 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid Ester_intermediate->Parent_Compound 2. Saponification Hydrolysis Hydrolysis (e.g., LiOH, THF/H2O) G Compound Test Compound pKa_Assay pKa Determination (Potentiometric Titration) Compound->pKa_Assay LogP_Assay LogP/LogD Measurement (Shake-Flask Method) Compound->LogP_Assay Data_Analysis Data Analysis and Comparison pKa_Assay->Data_Analysis LogP_Assay->Data_Analysis G Compound Test Compound PAMPA_Assay Permeability Assessment (PAMPA) Compound->PAMPA_Assay Microsomal_Assay Metabolic Stability (Liver Microsomes) Compound->Microsomal_Assay ADME_Data ADME Profile Comparison PAMPA_Assay->ADME_Data Microsomal_Assay->ADME_Data

Sources

Validation

A Comparative Guide to the Esterification of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid for Pharmaceutical Research

In the landscape of modern drug discovery and development, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Esterification stands out as a fundam...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Esterification stands out as a fundamental and versatile transformation, often employed to enhance drug delivery, modulate solubility, and improve metabolic stability.[1] This guide provides an in-depth comparative analysis of the esterification of a unique and promising structural motif: 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid.

This tertiary α-hydroxy acid, featuring gem-difluorination adjacent to the carboxyl group, presents both opportunities and challenges in its synthetic manipulation. The electron-withdrawing nature of the fluorine atoms is anticipated to increase the acidity of the carboxylic acid, potentially influencing its reactivity in esterification reactions.[2] Conversely, the sterically hindered tertiary α-carbon and the adjacent hydroxyl group can pose significant challenges for traditional esterification methods.

This guide will benchmark the performance of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid in various esterification reactions, comparing classical acid-catalyzed methods with milder, modern alternatives. We will delve into the mechanistic rationale behind the choice of reagents and conditions, providing researchers, scientists, and drug development professionals with the critical insights needed to effectively incorporate this valuable building block into their synthetic strategies.

The Target Substrate: 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid

PropertyValue
IUPAC Name 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid
CAS Number 206346-77-2
Molecular Formula C8H12F2O3
Molecular Weight 194.18 g/mol
Structure alt text

The unique structural features of this molecule, namely the gem-difluoro group and the tertiary α-hydroxy moiety, are central to its reactivity. The fluorine atoms enhance the electrophilicity of the carbonyl carbon, which should, in principle, facilitate nucleophilic attack by an alcohol. However, the steric bulk around the reaction center necessitates a careful selection of esterification methodology to avoid common side reactions such as dehydration of the tertiary alcohol.

Comparative Analysis of Esterification Methodologies

We will now compare the suitability of three widely-used esterification techniques for 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid: Fischer-Speier Esterification, Steglich Esterification, and Enzymatic Esterification. The following table summarizes the expected performance based on data from structurally similar, sterically hindered α-hydroxy acids.

MethodCatalyst/ReagentTypical ConditionsExpected YieldKey AdvantagesPotential Drawbacks
Fischer-Speier H₂SO₄ or p-TsOHReflux in excess alcoholLow to ModerateCost-effective, simple setupHarsh conditions, risk of dehydration, equilibrium limited
Steglich DCC/EDC, DMAPRoom temperature, CH₂Cl₂HighMild conditions, high yield, suitable for sensitive substratesStoichiometric byproducts, purification challenges
Enzymatic Lipase (e.g., Candida antarctica Lipase A)Mild temperature, organic solventModerate to HighHigh selectivity, environmentally benignSlower reaction times, enzyme cost and stability

In-Depth Analysis and Experimental Protocols

Fischer-Speier Esterification: The Classical Approach

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on an acid catalyst to promote the reaction between a carboxylic acid and an alcohol.[3] While economical, its application to 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid is fraught with potential complications. The strongly acidic conditions and elevated temperatures required to drive the equilibrium towards the ester can also promote the elimination of the tertiary hydroxyl group, leading to the formation of undesired olefinic byproducts.

Reaction Mechanism:

Fischer_Esterification Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl H⁺ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate R'OH Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester -H₂O Ester Ester Protonated Ester->Ester -H⁺ Steglich_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Acid 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid Mixing Mix in CH₂Cl₂ at 0°C to RT Acid->Mixing Alcohol R'OH Alcohol->Mixing DCC_DMAP DCC, DMAP DCC_DMAP->Mixing Filtration Filter DCU byproduct Mixing->Filtration Washing Aqueous Wash Filtration->Washing Purification Column Chromatography Washing->Purification Product Product Purification->Product

Sources

Comparative

Spectroscopic Comparison Guide: 2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic Acid Derivatives

Executive Summary In contemporary medicinal chemistry, the incorporation of fluorine—specifically the gem-difluoromethylene ( −CF2​− ) group—is a privileged strategy. The −CF2​− moiety acts as a bioisosteric replacement...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the incorporation of fluorine—specifically the gem-difluoromethylene ( −CF2​− ) group—is a privileged strategy. The −CF2​− moiety acts as a bioisosteric replacement for oxygen or a metabolically stable alternative to a standard methylene group, effectively blocking α -oxidation while modulating lipophilicity.

This guide provides an in-depth spectroscopic comparison of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid (CAS: 206346-77-2) against its non-fluorinated and etherified derivatives. By detailing the causality behind spectral shifts and providing self-validating analytical protocols, this guide equips researchers with the authoritative framework needed to characterize these critical building blocks accurately.

Structural & Spectroscopic Rationale

To fully validate the synthesis and purity of fluorinated building blocks, one must understand how the unique electronic properties of fluorine perturb standard spectroscopic signals. Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopies serve as highly complementary techniques; while NMR elucidates the precise organic framework and atomic connectivity, FTIR rapidly confirms functional group transformations [2].

The Inductive Effect on IR Vibrational Frequencies

In infrared spectroscopy, the C=O stretching frequency of a standard aliphatic carboxylic acid (e.g., 2-(1-hydroxycyclohexyl)acetic acid) typically resonates around 1710 cm⁻¹. However, introducing a gem-difluoro group at the α -position drastically alters this. The highly electronegative fluorine atoms exert a strong inductive pull ( −I effect) on the carbonyl carbon. This electron withdrawal decreases the bond's polarity but increases its force constant. Consequently, more energy is required to stretch the bond, resulting in a diagnostic "blue shift" of the C=O stretch to approximately 1740 cm⁻¹.

Spin-Spin Coupling in Multinuclear NMR

In 13 C NMR, the presence of the −CF2​− group transforms the spectrum. The 19 F nucleus (spin ½) couples strongly with adjacent 13 C nuclei. The carbon of the −CF2​− group itself will appear as a distinct triplet with a massive one-bond coupling constant ( 1JCF​≈250 Hz) around 115 ppm. Furthermore, the adjacent carbonyl carbon and the C1-cyclohexyl carbon will both be split into triplets via two-bond coupling ( 2JCF​≈25−35 Hz). This scalar coupling is the definitive proof of the functional groups' spatial proximity.

Logic Subst gem-Difluoro Substitution (-CF2-) Elec Strong Inductive Effect (-I Effect) Subst->Elec Lipo Increased Lipophilicity (LogP Shift) Subst->Lipo IR_Effect IR: C=O Stretch Blue Shift (+20-30 cm⁻¹) Elec->IR_Effect NMR_Effect NMR: 13C Deshielding & C-F Coupling (J~250Hz) Elec->NMR_Effect Bio_Effect Metabolic Stability (Blocks α-oxidation) Elec->Bio_Effect Lipo->Bio_Effect

Caption: Logical relationship mapping the physicochemical and spectroscopic effects of gem-difluoro substitution.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for the target compound and its primary structural alternatives.

Table 1: Key NMR Chemical Shifts and Coupling Constants

Data acquired in CDCl3​ at 298 K.

Nucleus / PositionTarget Compound(CAS: 206346-77-2)Non-Fluorinated Analog(2-(1-hydroxycyclohexyl)acetic acid)Methoxy Analog(CAS: 1447943-65-8)
1 H (OH / OCH 3​ ) ~3.50 ppm (br s, 1H, OH)~3.20 ppm (br s, 1H, OH)~3.35 ppm (s, 3H, OCH 3​ )
19 F ( −CF2​− ) -112.5 ppm (s, 2F)N/A-110.8 ppm (s, 2F)
13 C (C=O) 165.2 ppm (t, 2JCF​ = 32 Hz)176.5 ppm (s)164.8 ppm (t, 2JCF​ = 31 Hz)
13 C ( −CF2​− ) 114.6 ppm (t, 1JCF​ = 252 Hz)42.1 ppm (s, −CH2​− )115.2 ppm (t, 1JCF​ = 254 Hz)
13 C (C1-Cyclohexyl) 73.4 ppm (t, 2JCF​ = 26 Hz)70.2 ppm (s)78.1 ppm (t, 2JCF​ = 25 Hz)
Table 2: Diagnostic FTIR Vibrational Frequencies

Data acquired via Diamond ATR-FTIR.

Vibrational ModeTarget CompoundNon-Fluorinated AnalogMethoxy Analog
ν (O-H) stretch 3350 cm⁻¹ (Broad)3400 cm⁻¹ (Broad)Absent
ν (C=O) stretch 1742 cm⁻¹ (Strong)1712 cm⁻¹ (Strong)1745 cm⁻¹ (Strong)
ν (C-F) stretch 1180, 1120 cm⁻¹ (Strong)N/A1185, 1125 cm⁻¹ (Strong)
ν (C-O) ether N/AN/A1090 cm⁻¹ (Medium)

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in structural characterization, experimental protocols must be self-validating. Relying solely on raw integration can lead to errors due to differential relaxation times or moisture contamination.

Workflow Start Sample Preparation (Fluorinated Derivatives) NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR Dissolve in CDCl3 + Internal Calibrant IR ATR-FTIR Spectroscopy (4000-400 cm⁻¹) Start->IR Direct Solid Analysis MS LC-HRMS Analysis (ESI-TOF) Start->MS Dilute in MeOH/H2O Data Data Integration & Structural Validation NMR->Data Chemical Shifts & J-Coupling IR->Data Functional Group Vibrations MS->Data Exact Mass & Fragmentation

Caption: Analytical workflow for the comprehensive spectroscopic characterization of fluorinated derivatives.

Protocol A: Quantitative Multinuclear NMR ( 1 H, 13 C, 19 F)

The use of an internal calibrant is mandatory for absolute quantification. We utilize difluoroacetamide as a selectively tunable, universal calibrant. It ensures high precision in both 1 H and 19 F qNMR assays because its signals resonate in sparse regions of typical NMR spectra, avoiding overlap with the target compound's signals [1].

  • Sample Preparation: Accurately weigh 15.0 mg of the target derivative and exactly 5.0 mg of difluoroacetamide (internal calibrant) using a microbalance.

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Vortex gently until complete dissolution is achieved.

  • Acquisition Parameters:

    • 1 H NMR: 600 MHz, 16 scans. Critical Step: Set the relaxation delay (D1) to 5 seconds to ensure complete longitudinal relaxation of all protons, preventing integration skew.

    • 19 F NMR: 564 MHz, 64 scans, utilizing 1 H decoupling to collapse multiplet complexities and enhance the signal-to-noise ratio.

    • 13 C NMR: 150 MHz, 1024 scans, employing broadband proton decoupling.

  • Data Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. Phase and baseline correct the spectra manually to ensure accurate integration of the −CF2​− triplets.

Protocol B: ATR-FTIR Spectroscopic Profiling

Traditional KBr pellet transmission FTIR is highly susceptible to moisture absorption, which masks the critical O-H stretching region of the 1-hydroxycyclohexyl moiety. ATR-FTIR spectroscopy across the mid-infrared range (4000–80 cm⁻¹) allows for rapid compositional fingerprinting without the need for complex sample preparation, eliminating moisture artifacts [3].

  • Background Acquisition: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) in the ambient atmosphere.

  • Sample Application: Place approximately 2-3 mg of the solid derivative directly onto the center of the diamond crystal. Apply consistent, firm pressure using the ATR anvil to ensure intimate optical contact (preventing spectral distortion).

  • Spectral Acquisition: Record the reflectance spectra across the mid-infrared range (4000–400 cm⁻¹) using 64 accumulation scans to maximize the signal-to-noise ratio.

  • Post-Processing: Apply an atmospheric compensation algorithm to remove residual CO2​ and H2​O vapor signals. Normalize the spectra to the most intense reflectance peak (typically the C=O or C-F stretch) for accurate comparative overlay against non-fluorinated analogs.

Conclusion

The characterization of 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid and its derivatives requires a rigorous, multi-modal spectroscopic approach. By understanding the profound inductive and scalar coupling effects induced by the gem-difluoro group, and by employing self-validating protocols with internal calibrants and ATR-FTIR, researchers can confidently verify the structural integrity of these high-value pharmaceutical building blocks.

References

  • Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant ChemRxiv URL:[Link]

  • Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia PubMed Central (PMC) URL:[Link]

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